molecular formula C20H25N3O3S B3655852 N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide

N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B3655852
M. Wt: 387.5 g/mol
InChI Key: BPKXFPJOSKEPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide is a piperazine-derived compound featuring a carbothioamide group linked to a 2,4-dimethoxyphenyl moiety and a 3-methoxyphenyl substituent on the piperazine ring. The methoxy groups at the 2,4- and 3-positions of the aryl rings contribute to its electronic and steric profile, influencing physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-24-16-6-4-5-15(13-16)22-9-11-23(12-10-22)20(27)21-18-8-7-17(25-2)14-19(18)26-3/h4-8,13-14H,9-12H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKXFPJOSKEPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H25N3O3S
  • Molecular Weight : 375.55 g/mol
  • IUPAC Name : this compound

The compound features a piperazine ring substituted with two methoxyphenyl groups and a carbothioamide functional group, contributing to its diverse biological activities.

This compound may exert its biological effects through the following mechanisms:

  • Receptor Modulation : It is hypothesized that this compound interacts with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This mechanism is similar to other piperazine derivatives known for their antidepressant and anxiolytic effects .
  • Enzymatic Inhibition : The compound might inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters in the synaptic cleft .

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antidepressant Activity : Studies suggest that similar piperazine derivatives exhibit antidepressant-like effects in animal models. This could be attributed to their ability to modulate serotonin and dopamine levels .
  • Anxiolytic Properties : The compound may also demonstrate anxiolytic effects, making it a candidate for further exploration in anxiety disorder treatments .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further investigations are needed to establish efficacy against specific pathogens.

In Vitro Studies

  • Neurotransmitter Release : In vitro assays have shown that compounds structurally related to this compound can enhance the release of serotonin and dopamine in neuronal cultures. This suggests a possible mechanism for its antidepressant effects .
  • Enzymatic Activity : A study assessed the inhibition of monoamine oxidase (MAO) by similar compounds, indicating that such interactions could lead to increased monoamine levels in the brain, supporting mood regulation .

In Vivo Studies

  • Behavioral Assessments : Animal models treated with piperazine derivatives have shown significant reductions in depressive-like behaviors compared to control groups. These findings support the hypothesis that this compound may possess similar properties .
  • Toxicological Evaluations : Safety assessments conducted on related compounds have indicated a favorable safety profile with minimal adverse effects at therapeutic doses. Long-term studies are necessary to confirm the safety of this specific compound .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(3-Methoxyphenyl)piperazineStructureAntidepressant
N-(2-Phenylethyl)piperazineStructureAnxiolytic
4-(3-Methoxyphenyl)-N-(2-Phenylethyl)piperazineStructureAntimicrobial

This table illustrates how this compound compares with other piperazine derivatives in terms of structure and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Substituent Variations
  • Methoxy Positioning: Compound 36 (N-(4,6-dimethylpyridin-2-yl)-4-(3-methoxy-5-(trifluoromethyl)phenyl)piperazine-1-carbothioamide): Incorporates a 3-methoxy group alongside a trifluoromethyl group, reducing polarity compared to the target compound. LC-MS retention times (5.14 min, Method 1; 3.093 min, Method 2) suggest moderate hydrophobicity . Compound 34 (4-(3,5-dimethoxyphenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide): Dual methoxy groups at 3,5-positions result in increased polarity (retention time: 4.394 min, Method 1) compared to mono-methoxy analogs .
  • Electron-Withdrawing Groups :

    • Compound 21 (N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide): Chloro and trifluoromethyl groups enhance lipophilicity (HRMS m/z: 400.85), likely improving membrane permeability compared to methoxy-substituted analogs .
Table 1: Physicochemical Properties of Selected Analogs
Compound ID Substituents HRMS (m/z) LC-MS Retention Time (Method 1)
Target Compound 2,4-Dimethoxyphenyl; 3-Methoxyphenyl ~435* N/A
Compound 36 3-Methoxy-5-(trifluoromethyl)phenyl 425.1618 5.14 min
Compound 34 3,5-Dimethoxyphenyl 387.1849 4.394 min
Compound 21 4-Chlorophenyl; 5-(trifluoromethyl)pyridinyl 400.85 N/A

*Estimated based on molecular formula (C₂₀H₂₄N₄O₃S).

Serotonin Receptor Antagonism :
  • p-MPPI/p-MPPF (4-(2'-methoxyphenyl) derivatives): Demonstrated potent 5-HT₁A receptor antagonism (ID₅₀: 3–5 mg/kg in hypothermia assays). The 2'-methoxy group optimizes binding to the receptor’s hydrophobic pocket, while 3'-methoxy substitution (as in the target compound) may alter conformational flexibility .
PHGDH Inhibition :
  • NCT-503 (N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide): A PHGDH inhibitor with a trifluoromethylbenzyl group. Bulkier substituents here enhance target affinity compared to methoxy groups, suggesting that the target compound’s methoxy substituents may reduce potency in similar assays .

Critical Analysis of Substituent Impact

  • Methoxy vs. In contrast, chloro/trifluoromethyl groups improve lipophilicity and resistance to oxidation .
  • Positional Effects : 2,4-Dimethoxy substitution may create steric hindrance, while 3-methoxy groups on the piperazine ring could influence piperazine ring conformation and receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.